molecular formula C27H31ClN4O4S2 B2594997 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215544-98-1

2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2594997
CAS RN: 1215544-98-1
M. Wt: 575.14
InChI Key: XTJFDTVKEOUWJL-UHFFFAOYSA-N
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Description

2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C27H31ClN4O4S2 and its molecular weight is 575.14. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound of interest is part of a class of chemicals that have been the subject of various synthetic and characterization studies due to their potential pharmacological activities. For instance, research has focused on the synthesis of related compounds such as tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, highlighting the importance of the structural features for future pharmacological investigation (R. Zaki, S. M. Radwan, A. El-Dean, 2017). These studies typically involve complex synthetic pathways and detailed spectral analyses to understand the compounds' chemical behaviors.

Biological and Pharmacological Screening

The structural components, including the sulfonyl and dihydroquinolinyl groups present in the compound, have been explored for various biological activities. For example, sulfonamide derivatives have been synthesized to investigate their pro-apoptotic effects in cancer cells through activation of specific signaling pathways (A. Cumaoğlu, Serkan Dayan, Asli Ozge Agkaya, Zehra Ozkul, N. Ozpozan, 2015). These compounds' abilities to modulate biological processes provide a foundation for further exploration of related molecules like the one for their therapeutic potential.

Anticancer Activity

Compounds with similar structural motifs have been evaluated for their anticancer properties, showcasing the relevance of these chemical entities in oncology research. The synthesis and evaluation of new 2-chloro-3-hetarylquinolines, for instance, indicate the potential of these structures in developing novel anticancer agents (S. Bondock, Hanaa Gieman, 2015). These findings underscore the importance of chemical synthesis and biological evaluation in the discovery of new therapeutic agents.

properties

IUPAC Name

2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O4S2.ClH/c1-17(2)30-15-13-21-23(16-30)36-27(24(21)25(28)32)29-26(33)19-9-11-20(12-10-19)37(34,35)31-14-5-7-18-6-3-4-8-22(18)31;/h3-4,6,8-12,17H,5,7,13-16H2,1-2H3,(H2,28,32)(H,29,33);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJFDTVKEOUWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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